3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with an acetyloxy (-OAc) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. This structure combines the unique steric and electronic properties of the bicyclo[1.1.1]pentane framework with functional groups that enable diverse reactivity and applications, particularly in medicinal chemistry as a bioisostere for para-substituted aromatic rings or alkynes .
The carboxylic acid moiety allows for further derivatization, such as amide bond formation or salt generation for solubility modulation.
Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxybicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-2-7(3-8,4-8)6(10)11/h2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEBEDJATCFMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the acetylation of bicyclo[1.1.1]pentane-1-carboxylic acid. One common method starts with bicyclo[1.1.1]pentan-1-ol, which is then converted to its acetate form using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and maximizing output.
Chemical Reactions Analysis
Types of Reactions: 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Bicyclo[1.1.1]pentane-1-methanol.
Substitution: 3-(Methoxy)bicyclo[1.1.1]pentane-1-carboxylic acid.
Scientific Research Applications
3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel materials and polymers.
Biology: Studied for its potential as a biochemical probe due to its stable bicyclic structure.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with different molecular targets. The acetoxy group can be hydrolyzed to release acetic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The bicyclo[1.1.1]pentane scaffold has been extensively modified. Key analogs include:
Key Observations :
- Lipophilicity : The trifluoromethyl (-CF₃) and acetyloxy (-OAc) derivatives exhibit higher logD values compared to hydroxylated or aminylated analogs, favoring blood-brain barrier penetration .
- Reactivity: The acetyloxy group is more hydrolytically stable than tert-butyl esters (e.g., 3-((tert-butoxycarbonyl)amino) derivatives) but less stable than aryl esters (e.g., benzyl esters in ) under acidic conditions .
- Biological Activity: Amino and pyrazinyl derivatives show promise in targeting protein-protein interactions, while trifluoromethyl and acetyloxy analogs are prioritized in CNS drug discovery due to their pharmacokinetic profiles .
Physicochemical and Spectral Data
- 3-(Acetyloxy) Derivative : Predicted pKa ~4.5 (carboxylic acid), with IR stretches at ~1730 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (acid C=O). ¹H NMR would show singlet peaks for the acetyl methyl group (~2.1 ppm) and bridgehead protons (~2.4 ppm) .
- Comparison with 3-(Methoxycarbonyl) Analog : Similar ¹H NMR profiles but distinct mass spectra (e.g., [M+H]+ = 199.1 for methoxycarbonyl vs. 183.1 for acetyloxy) .
Biological Activity
3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is a derivative of bicyclo[1.1.1]pentane, a compound known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and therapeutic applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives through acetylation processes, which can be achieved via various synthetic routes including photochemical methods and metal-free reactions . The compound can be synthesized in a multigram scale using efficient protocols that facilitate its production for medicinal chemistry applications.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. Research indicates that compounds derived from bicyclo[1.1.1]pentane exhibit significant inhibition of pro-inflammatory cytokines such as TNFα and MCP-1 in monocytes, suggesting a role in the modulation of inflammatory responses .
Table 1: Biological Activity Summary
| Compound | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BCP-sLXm | Anti-inflammatory | <0.001 | Inhibition of NFκB activity and cytokine release |
| 3-(Acetyloxy)BCP | Anti-inflammatory | TBD | TBD |
Cytotoxicity and Antinociceptive Effects
Bicyclo[1.1.1]pentanes have been studied for their cytotoxic effects on cancer cells and their potential as analgesics. For instance, analogs of bicyclo[1.1.1]pentanes demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some showing promising results in reducing cell viability . Additionally, animal studies have shown that certain bicyclo[1.1.1]pentane derivatives exhibit significant antinociceptive effects, as evidenced by increased latency in pain response tests .
Case Studies
Several case studies illustrate the therapeutic potential of bicyclo[1.1.1]pentanes:
- Case Study 1 : A study investigated the efficacy of a bicyclo[1.1.1]pentane derivative in a model of acute inflammation induced by lipopolysaccharides (LPS). Results showed a marked reduction in inflammatory markers and pain response compared to control groups .
- Case Study 2 : Another research focused on the synthesis and biological evaluation of various bicyclo[1.1.1]pentane derivatives, revealing that modifications at specific positions significantly altered their pharmacological profiles, enhancing their anti-inflammatory properties .
Q & A
Q. What are the established synthetic routes for 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid?
The most common method involves photochemical synthesis using [1.1.1]propellane as a precursor. For example, irradiation of [1.1.1]propellane with diacetyl in pentane under UV light (365 nm) yields 1,3-diacetylbicyclo[1.1.1]pentane, which is hydrolyzed to the dicarboxylic acid using bromine and sodium hydroxide . This method is reproducible but requires specialized equipment for UV irradiation.
Q. How can researchers characterize the structure of bicyclo[1.1.1]pentane derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical due to the compound’s rigid bicyclic structure. For example, H NMR of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid shows distinct bridgehead proton signals at δ 2.2–2.5 ppm, while C NMR confirms carbonyl groups at ~170 ppm . High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation .
Q. What safety precautions are necessary when handling this compound?
Wear chemical-resistant gloves, lab coats, and eye protection. Avoid inhalation of aerosols or dust. If skin contact occurs, wash immediately with soap and water. For intermediates like diphenyl phosphoryl azide (used in derivatization), work in a fume hood due to acute toxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Traditional batch photochemical methods suffer from scalability issues due to UV penetration limits. A flow chemistry approach using a continuous photoreactor (365 nm LEDs) increases throughput by enhancing light exposure and reducing side reactions (e.g., staffane formation). This method achieved 70% yield of diketone intermediates on a 200 g scale .
Q. What strategies address the instability of bicyclo[1.1.1]pentane intermediates?
Bridgehead substituents like acetyl or methoxycarbonyl groups stabilize the strained bicyclic core during synthesis. For example, esterification of the dicarboxylic acid with benzyl bromide in DMF (using KCO as a base) prevents decarboxylation and improves isolability . Storage under inert gas (e.g., N) at 2–8°C further enhances stability .
Q. How can fluorinated analogs be synthesized for medicinal chemistry applications?
Radical fluorination using Selectfluor® or XeF introduces fluorine at bridgehead positions. For instance, 3-fluorobicyclo[1.1.1]pentan-1-amine was synthesized via azide intermediates, with HRMS confirming a molecular ion at m/z 117.0712 ([M + H]) . Fluorinated derivatives are valuable bioisosteres for aromatic rings in drug design .
Q. What analytical challenges arise in studying bicyclo[1.1.1]pentane derivatives?
The rigid structure complicates X-ray crystallography due to limited conformational flexibility. Instead, computational methods (DFT calculations) and F NMR (for fluorinated analogs) are used to confirm geometry and electronic properties . For example, solid-state F NMR resolved fluorine environments in trifluoromethyl-substituted derivatives .
Data Contradiction Analysis
Q. Why do reported yields for photochemical synthesis vary across studies?
Discrepancies arise from differences in UV light sources (mercury lamps vs. LEDs) and reaction scales. Batch methods using mercury lamps report 60–70% yields , while flow systems with LEDs achieve higher consistency (70–75%) due to controlled irradiation . Impurities from propellane precursors (e.g., residual dibromo compounds) also affect yields .
Methodological Recommendations
- Synthesis : Prioritize flow photochemistry for scalability .
- Characterization : Combine NMR, HRMS, and computational modeling .
- Safety : Use closed systems for toxic intermediates like bromine or azides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
